Methyl bromoacetate
Description
Historical Context of its Discovery and Early Applications
While the specific first synthesis of methyl bromoacetate (B1195939) is not widely attributed to a single discoverer, its creation is a direct consequence of foundational 19th-century organic chemistry. The synthesis of its precursor, bromoacetic acid, was well-established through methods like the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid in the presence of phosphorus. samipubco.com The subsequent acid-catalyzed esterification of the resulting bromoacetic acid with an alcohol, a reaction extensively detailed by Emil Fischer and Arthur Speier in 1895, provided the direct route to its corresponding esters, including methyl bromoacetate. nih.govsciensage.info
Early in its history, this compound was identified as a valuable intermediate in the synthesis of various commercial products, including pharmaceuticals, vitamins, and dyes. thieme-connect.combeilstein-journals.org A notable early application was in the industrial synthesis of Vitamin A, specifically in the Arens-van Dorp synthesis, where it was used in a Reformatsky reaction to extend a carbon chain, a critical step in building the complex vitamin molecule. durham.ac.uk
Significance as a Versatile Building Block in Complex Molecular Synthesis
The true significance of this compound in chemical research lies in its remarkable versatility as a C₂ building block. Its ability to participate in a wide array of classic and modern organic reactions has cemented its status as an essential reagent for constructing intricate molecules.
Key Synthetic Applications:
The Reformatsky Reaction: This classic reaction involves the reaction of an α-halo ester, such as this compound, with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. theaic.org The zinc forms an organozinc intermediate, or enolate, which then adds to the carbonyl group. thieme-connect.com This method has been instrumental in numerous synthetic campaigns, including the synthesis of medium-chain-length β-hydroxy esters and has been applied in the total synthesis of complex natural products like prostaglandin (B15479496) E₂ methyl ester. beilstein-journals.orgthieme-connect.com In the industrial synthesis of Vitamin A, a Reformatsky reaction using this compound was a key step for creating the C18 ketone intermediate. durham.ac.uk
The Darzens Condensation: Also known as the glycidic ester condensation, this reaction involves the base-promoted reaction of an α-halo ester with an aldehyde or ketone to form an α,β-epoxy ester (a glycidic ester). this compound is a common substrate for this transformation, which is crucial for producing epoxides that can be further elaborated into other functional groups. wikipedia.org This reaction has found application in the industrial synthesis of fragrances and was a cornerstone of the Isler synthesis of a β-C14-aldehyde, a key intermediate for Vitamin A. durham.ac.uk
Alkylation and Synthesis of Ring Systems: As a potent electrophile, this compound is widely used for the alkylation of nucleophiles. wikipedia.org
O-Alkylation: It readily alkylates phenols to form aryl ethers. For instance, 4-hydroxycoumarin (B602359) can be alkylated with this compound in the presence of a base like potassium carbonate to produce methyl 2-(coumarin-4-yloxy)acetate, a precursor for a variety of more complex coumarin (B35378) derivatives. samipubco.commdpi.com This approach has also been used in the synthesis of water-soluble cannabidiol (B1668261) (CBD) derivatives by alkylating the phenolic hydroxyl groups of CBD. arkat-usa.org
C-Alkylation: Strong carbon nucleophiles can also be alkylated. A well-documented example is the alkylation of cyclopentadienylsodium with this compound to form methyl 2,4-cyclopentadiene-1-acetate, an important precursor in prostaglandin synthesis. orgsyn.org
Heterocycle Synthesis: The reactivity of this compound is harnessed to construct various heterocyclic rings, which are prevalent in pharmaceuticals. It has been used to synthesize thiazolidinone and oxazolidinone derivatives from 2-mercapto-1,3,4-thiadiazole compounds. chemmethod.com
Table 2: Overview of Key Reactions Involving this compound
| Reaction Name | Reactants | Product Type | Significance |
|---|---|---|---|
| Reformatsky Reaction | Aldehyde/Ketone, Zinc | β-Hydroxy ester | Forms C-C bonds, key step in natural product synthesis. theaic.orgthieme-connect.com |
| Darzens Condensation | Aldehyde/Ketone, Base | α,β-Epoxy ester (Glycidic ester) | Creates epoxide rings for further functionalization. |
| O-Alkylation | Phenols, Alcohols, Base | Ethers | Common method for modifying hydroxyl groups, e.g., in coumarins and cannabinoids. samipubco.comarkat-usa.org |
| Heterocycle Synthesis | Various Nucleophilic Precursors | Thiazolidinones, Oxazolidinones, etc. | Builds core structures for medicinally important compounds. chemmethod.com |
Contemporary Research Trajectories and Evolving Methodologies
Research in the 21st century continues to find new and innovative uses for this compound, often focusing on developing more efficient, sustainable, and powerful synthetic methods.
Mechanochemistry: In a move towards greener chemistry, researchers have developed a solvent-free Reformatsky reaction using ball-milling technology. nih.gov This mechanochemical approach allows for the neat grinding of an aldehyde, this compound, and zinc, eliminating the need for solvents and often simplifying the workup procedure. nih.gov
Flow Chemistry: The principles of flow chemistry have been applied to alkylation reactions using this compound. A packed-bed flow reactor containing a heterogeneous base like potassium carbonate enables the rapid and efficient alkylation of thiols and phenols. researchgate.net This methodology offers advantages in terms of safety, scalability, and automation.
Advanced Catalysis: this compound continues to be a key player in the development of new catalytic systems. In 2024, it was used in the synthesis of a novel 3-aminoimidazo[5,1-b]oxazol-6-ium salt, which serves as a precursor to a new class of N-heterocyclic carbene (NHC) ligands. beilstein-journals.org These ligands are crucial in modern transition-metal catalysis, and this work demonstrates the enduring relevance of simple building blocks in cutting-edge research. beilstein-journals.org
Total Synthesis: The utility of this compound in the total synthesis of complex natural products remains an active area of investigation. While its application in a recent formal synthesis of the marine natural product Ineleganolide proved low-yielding in that specific context, its inclusion in the synthetic strategy underscores its continued consideration by chemists for forging challenging carbon-carbon bonds. nih.gov
From its roots in 19th-century fundamental organic reactions to its role in modern flow chemistry and advanced catalysis, this compound has proven to be an exceptionally versatile and enduring reagent. Its ability to serve as a reliable two-carbon electrophile in a multitude of transformations, including the venerable Reformatsky and Darzens reactions, has secured its place in the synthetic chemist's toolbox. As researchers continue to push the boundaries of molecular construction, the ongoing adaptation of this classic building block to new methodologies ensures its relevance for the foreseeable future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromoacetate | |
|---|---|---|
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InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3 | |
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InChI Key |
YDCHPLOFQATIDS-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(=O)CBr | |
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Molecular Formula |
C3H5BrO2 | |
| Record name | METHYL BROMOACETATE | |
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DSSTOX Substance ID |
DTXSID7052737 | |
| Record name | Methyl bromoacetate | |
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Molecular Weight |
152.97 g/mol | |
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Physical Description |
Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | METHYL BROMOACETATE | |
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| Record name | Methyl bromoacetate | |
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Boiling Point |
141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg | |
| Record name | Methyl bromoacetate | |
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Solubility |
Soluble in ethanol, ether, acetone, benzene | |
| Record name | Methyl bromoacetate | |
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Density |
1.6350 g/cu cm at 20 °C | |
| Record name | Methyl bromoacetate | |
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Color/Form |
Colorless to straw-colored liquid | |
CAS No. |
96-32-2 | |
| Record name | METHYL BROMOACETATE | |
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| Record name | Bromoacetic acid methyl ester | |
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| Record name | Acetic acid, 2-bromo-, methyl ester | |
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| Record name | METHYL BROMOACETATE | |
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Melting Point |
Freezing point: -50 °C | |
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Synthetic Methodologies for Methyl Bromoacetate and Its Derivatives
Classical Preparative Routes
The traditional synthesis of methyl bromoacetate (B1195939) is typically a two-step process involving the bromination of a suitable carboxylic acid precursor followed by esterification.
The primary carboxylic acid precursor for methyl bromoacetate is acetic acid. The key transformation is the selective bromination at the alpha-position (the carbon atom adjacent to the carboxyl group).
The most prominent method for this transformation is the Hell-Volhard-Zelinskii (HVZ) reaction . libretexts.orglibretexts.org This reaction involves treating a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically red phosphorus, or a phosphorus trihalide like phosphorus tribromide (PBr₃). libretexts.org
The mechanism proceeds through several stages:
The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide. This step is crucial because, unlike carboxylic acids, acyl bromides can readily enolize. libretexts.orglibretexts.org
The acyl bromide tautomerizes to its enol form, catalyzed by the HBr generated in the initial step. libretexts.org
The enol tautomer, being electron-rich, reacts with bromine at the α-carbon to yield an α-bromo acyl bromide. libretexts.org
Finally, the α-bromo acyl bromide is hydrolyzed (typically by the addition of water in a subsequent step) to give the desired α-bromo carboxylic acid, in this case, bromoacetic acid. libretexts.org
Table 1: Key Reagents in the Hell-Volhard-Zelinskii Reaction
| Role | Reagent(s) | Function |
| Substrate | Carboxylic Acid (e.g., Acetic Acid) | Provides the carbon backbone. |
| Brominating Agent | Bromine (Br₂) | Source of the bromine atom for α-substitution. |
| Catalyst | Phosphorus Tribromide (PBr₃) or Red Phosphorus (P) | Converts the carboxylic acid to an acyl bromide intermediate, facilitating enolization. |
Once bromoacetic acid is obtained, the next step is its conversion to the methyl ester. The most common classical method is Fischer-Speier esterification . This process involves reacting bromoacetic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). google.com
The reaction is an equilibrium process. To drive it towards the product (the ester), excess alcohol (methanol) is used, and often, the water formed as a byproduct is removed from the reaction mixture. orgsyn.orggoogle.com The mixture is typically heated to reflux to increase the reaction rate. google.com
Another classical approach is transesterification , where an existing ester is converted into a different one by reaction with an alcohol. For instance, a derivative like ethyl bromoacetate could be converted to this compound by reacting it with methanol in the presence of an acid or base catalyst. google.com
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. This has led to the development of advanced strategies for synthesizing compounds like this compound.
While classical esterification uses mineral acids, research has focused on more advanced and reusable catalysts.
Lewis Acid Catalysis : Lewis acids have been shown to be effective catalysts for esterification and transesterification reactions. Catalysts such as titanium tetrachloride, zinc chloride, or magnesium perchlorate (B79767) can facilitate the reaction under milder conditions than strong mineral acids. google.com These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Solid Acid Catalysts : Heterogeneous catalysts, such as acidic ion-exchange resins, offer significant advantages. researchgate.net These solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a simplified product purification process. This approach, demonstrated effectively in the synthesis of methyl acetate, is directly applicable to the esterification of bromoacetic acid. researchgate.net Using a solid acid catalyst aligns with green chemistry principles by reducing corrosive and difficult-to-remove waste.
Table 2: Comparison of Catalysts in Esterification
| Catalyst Type | Example(s) | Advantages | Disadvantages |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Corrosive, difficult to remove, generates acidic waste. google.com |
| Lewis Acid | Titanium Tetrachloride (TiCl₄) | High activity, can be used in smaller quantities. | Often sensitive to moisture, can be expensive. google.com |
| Solid Acid | Ion-Exchange Resins | Reusable, easy to separate, non-corrosive. researchgate.net | May have lower activity than homogeneous catalysts. researchgate.net |
The 12 Principles of Green Chemistry provide a framework for making chemical processes more environmentally benign. mit.edu These principles include preventing waste, using safer solvents, increasing energy efficiency, and employing catalysis. mit.edursc.org In the context of this compound production, these principles encourage the development of cleaner and more sustainable synthetic routes.
A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. mit.educhemrxiv.org
Mechanochemistry : This approach involves conducting reactions in the solid state by grinding or milling, often eliminating the need for a solvent entirely. For example, a solvent-free Reformatsky reaction, which uses α-halo esters like this compound, has been developed using ball-milling technology. This demonstrates the potential for applying mechanochemical methods to the synthesis of this compound itself, potentially by co-milling bromoacetic acid, a solid alcohol source, and a solid catalyst.
By adopting these advanced catalytic and green chemistry strategies, the production of this compound can become more efficient, cost-effective, and environmentally sustainable.
Green Chemistry Principles in this compound Production
Application of Ionic Liquids as Catalysts
The esterification of bromoacetic acid with methanol to produce this compound can be effectively catalyzed by Brønsted acidic ionic liquids. These catalysts offer a green and recyclable alternative to traditional acid catalysts. The reaction is typically carried out by refluxing a mixture of bromoacetic acid and methanol in the presence of the ionic liquid.
Several Brønsted acidic ionic liquids have been shown to be effective for esterification reactions. For instance, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([Hmim]BF₄) has been successfully used as both a catalyst and a reaction medium for the esterification of various carboxylic acids. The use of such ionic liquids can lead to high yields of the corresponding esters, and a key advantage is the ease of separation of the product from the reaction mixture. Often, the ester product is immiscible with the ionic liquid, allowing for simple decantation. The ionic liquid can then be recovered and reused after the removal of water formed during the reaction.
The catalytic activity of these ionic liquids is influenced by the nature of both the cation and the anion. For example, ionic liquids with a hydrogensulfate ([HSO₄]⁻) anion have demonstrated high catalytic activity in the esterification of acetic acid with methanol. The acidity of the ionic liquid plays a crucial role in its catalytic efficiency.
While specific studies detailing the esterification of bromoacetic acid with methanol using a wide range of Brønsted acidic ionic liquids are not extensively documented in publicly available literature, the general principles of ionic liquid-catalyzed esterification suggest a promising approach. The reaction conditions would likely involve a molar excess of methanol and a catalytic amount of the ionic liquid, with reaction temperatures optimized to achieve a reasonable reaction rate without causing decomposition of the product.
Table 1: Representative Brønsted Acidic Ionic Liquids for Esterification
| Ionic Liquid Name | Cation | Anion |
| 1-methylimidazolium tetrafluoroborate | 1-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) |
| Pyridinium hydrogensulfate | Pyridinium | Hydrogensulfate ([HSO₄]⁻) |
| 2-methylpyridinium hydrogensulfate | 2-methylpyridinium | Hydrogensulfate ([HSO₄]⁻) |
Synthesis of Deuterated Analogues for Mechanistic Studies
Deuterated compounds are invaluable tools in the elucidation of reaction mechanisms through studies of the kinetic isotope effect (KIE). The synthesis of isotopically labeled this compound, specifically this compound-2,2-D2, allows for the investigation of reactions where the C-H bonds at the α-position are involved in the rate-determining step.
This compound-2,2-D2 Synthesis and Applications in Research
The synthesis of this compound-2,2-D2 (BrCD₂CO₂CH₃) would logically proceed from its corresponding deuterated carboxylic acid, bromoacetic acid-d2 (BrCD₂CO₂H). Bromoacetic acid-d2 is a commercially available starting material. The esterification of bromoacetic acid-d2 with methanol would yield the desired this compound-2,2-D2. This reaction would follow standard esterification procedures, such as the Fischer esterification, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst.
Table 2: Properties of this compound-2,2-D2
| Property | Value |
| CAS Number | 163886-16-6 |
| Molecular Formula | C₃H₃D₂BrO₂ |
| Molecular Weight | 154.99 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
The primary application of this compound-2,2-D2 in research is in the study of reaction mechanisms, particularly for nucleophilic substitution reactions (Sₙ2). The secondary α-deuterium kinetic isotope effect (α-D KIE) can provide significant insight into the structure of the transition state.
In an Sₙ2 reaction, the rate of reaction can be affected by the substitution of hydrogen with deuterium (B1214612) at the α-carbon. The α-D KIE is the ratio of the rate constant for the reaction with the non-deuterated substrate (kH) to the rate constant for the reaction with the deuterated substrate (kD).
kH/kD > 1 (Normal KIE): This is typically observed in Sₙ1 reactions where there is a change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate.
kH/kD < 1 (Inverse KIE): This is often seen in Sₙ2 reactions. The transition state involves tighter bonding to the α-carbon as both the nucleophile and the leaving group are partially bonded to it, leading to an increase in the vibrational force constants of the C-H(D) bonds. Since the C-D bond has a lower zero-point energy, this increased stiffness in the transition state raises the energy of the C-H bond more than the C-D bond, resulting in a faster reaction for the deuterated compound.
kH/kD ≈ 1: This suggests that there is little change in the bonding to the α-carbon in the transition state or that the effects are canceling out.
By measuring the α-D KIE for a reaction involving this compound, researchers can probe the nature of the Sₙ2 transition state. For example, a more "product-like" or "looser" transition state might exhibit a KIE closer to 1, while a more "reactant-like" or "tighter" transition state would be expected to show a more significant inverse KIE. While specific experimental studies detailing the kinetic isotope effect for this compound-2,2-D2 in various nucleophilic substitution reactions are not readily found in broad surveys, the principles of physical organic chemistry strongly support its utility in such mechanistic investigations.
Chemical Reactivity and Mechanistic Investigations of Methyl Bromoacetate
Nucleophilic Substitution Reactions (SN2 Pathways)
Methyl bromoacetate (B1195939) readily undergoes nucleophilic substitution reactions, predominantly following an SN2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com The rate of this reaction is influenced by the steric hindrance around the electrophilic carbon, which in the case of methyl bromoacetate is minimal, making it a highly reactive substrate for SN2 reactions. masterorganicchemistry.com
Alkylation of Nitrogen-Containing Nucleophiles (e.g., Amines, Imidazoles)
Nitrogen-containing compounds, such as amines and imidazoles, are effective nucleophiles for the alkylation with this compound.
Amines: Primary and secondary amines react with this compound to form N-carboxymethylated products. The reaction proceeds via a typical SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of this compound. researchgate.netlibretexts.org However, the initial alkylation product, a secondary or tertiary amine, can be more nucleophilic than the starting amine, leading to polyalkylation. mnstate.edulumenlearning.com To achieve monoalkylation, a large excess of the starting amine is often employed. libretexts.orglumenlearning.com
Imidazoles: The alkylation of imidazoles with this compound is a common method for the synthesis of N-alkylated imidazole (B134444) derivatives. nih.gov The reaction can lead to the formation of mono- and dialkylated products. For instance, the alkylation of imidazole-4(5)-carboxylic acid derivatives with this compound can yield both monoalkylation products and 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide. researchgate.netpleiades.online The regioselectivity of monoalkylation can be influenced by the substituents on the imidazole ring. researchgate.netpleiades.online For example, the monoalkylation of methyl imidazole-4(5)-carboxylate results in a mixture of 1,4- and 1,5-isomers, while the monoalkylation of imidazole-4(5)-carboxylic anilide selectively produces the 1,4-isomer. pleiades.online The use of a base is common in these reactions to neutralize the hydrobromic acid formed as a byproduct. google.com
| Nucleophile | Product Type | Key Reaction Aspects | References |
|---|---|---|---|
| Amines (Primary/Secondary) | N-Carboxymethylated amines | Follows SN2 pathway. Polyalkylation is common; excess amine favors monoalkylation. | researchgate.netlibretexts.orgmnstate.edulumenlearning.com |
| Imidazoles | N-Alkylated imidazoles | Can yield mono- and di-alkylated products. Regioselectivity is influenced by substituents. | nih.govresearchgate.netpleiades.onlinegoogle.com |
Alkylation of Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
Oxygen-containing nucleophiles also react with this compound, although their reactivity is generally lower than that of nitrogen nucleophiles.
Alcohols: The reaction of alcohols with this compound to form ethers is an example of the Williamson ether synthesis. This reaction typically requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. libretexts.org Primary alcohols react with alkyl halides via an SN2 mechanism. youtube.com The reactivity order for alcohols in SN2 reactions is primary > secondary > tertiary, due to increasing steric hindrance. libretexts.org
Phenols: Phenols are more acidic than alcohols and can be converted to their conjugate base, the phenoxide ion, using a weaker base. The resulting phenoxide ion is an excellent nucleophile and readily undergoes O-alkylation with this compound to form aryl ethers. pharmaxchange.info However, C-alkylation can also occur, where the electrophile attacks the aromatic ring. pharmaxchange.info The choice of solvent can influence the O- versus C-alkylation ratio. pharmaxchange.info
| Nucleophile | Product Type | Key Reaction Aspects | References |
|---|---|---|---|
| Alcohols | Ethers | Requires a strong base to form an alkoxide. Follows SN2 pathway, with reactivity order 1° > 2° > 3°. | libretexts.orgyoutube.com |
| Phenols | Aryl ethers | Requires a base to form a phenoxide. O-alkylation is typical, but C-alkylation can be a side reaction. Solvent choice can influence selectivity. | pharmaxchange.info |
Alkylation of Sulfur-Containing Nucleophiles (e.g., Thiols)
Thiols are excellent nucleophiles and react readily with this compound. masterorganicchemistry.com
Thiols: Thiols are more acidic and more nucleophilic than their alcohol counterparts. masterorganicchemistry.com They can be converted to highly nucleophilic thiolate anions using a base. These thiolates efficiently displace the bromide from this compound in an SN2 reaction to form thioethers (sulfides). masterorganicchemistry.compressbooks.pub Due to the high nucleophilicity of sulfur, this reaction is generally very efficient. chemistrysteps.com
| Nucleophile | Product Type | Key Reaction Aspects | References |
|---|---|---|---|
| Thiols | Thioethers (Sulfides) | Thiols are highly nucleophilic. Reaction with a base forms a thiolate, which undergoes efficient SN2 reaction. | masterorganicchemistry.compressbooks.pubchemistrysteps.com |
Reactions Involving Carbanion Equivalent Generation (e.g., Reformatsky Reaction)
The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester, such as this compound, in the presence of zinc metal to generate an organozinc reagent, often referred to as a Reformatsky enolate. iitk.ac.inbyjus.com This enolate then acts as a nucleophile, adding to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ester after an acidic workup. iitk.ac.inbyjus.com
Formation of β-Hydroxy Esters
The key step in the Reformatsky reaction is the insertion of zinc into the carbon-bromine bond of this compound. byjus.com This oxidative addition forms a zinc enolate, which is less reactive than lithium enolates or Grignard reagents, preventing self-condensation with the ester group. wikipedia.orglibretexts.org The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone. iitk.ac.in Subsequent hydrolysis of the resulting zinc alkoxide yields the β-hydroxy ester. byjus.com The reaction is a powerful tool for carbon-carbon bond formation. researchgate.net
Stereochemical Aspects and Diastereoselectivity
The stereochemical outcome of the Reformatsky reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions. The crystal structures of Reformatsky reagents derived from ethyl and tert-butyl bromoacetate show that they exist as cyclic dimers in the solid state, with differing stereochemistry. libretexts.org
When chiral substrates or auxiliaries are used, the Reformatsky reaction can proceed with a degree of diastereoselectivity. For example, the reaction of this compound with enantiopure N-tert-butylsulfinyl imines has been shown to produce chiral β-amino esters with high diastereoselectivity. nih.gov This stereoselectivity is often explained by the formation of a six-membered cyclic transition state. nih.gov Similarly, highly diastereoselective Reformatsky reactions have been achieved using chiral aldehydes and bromides, sometimes resulting in the formation of a single diastereomer. nih.gov The use of different metals, such as samarium(II) iodide, can also lead to excellent diastereoselectivity. nih.govacs.org In some cases, the diastereoselectivity is sensitive to the size of the alkyl group on the bromoacetate. nih.gov
Cyclopropanation Reactions
Cyclopropanation reactions are fundamental processes in organic synthesis for creating three-membered carbocyclic rings. This compound serves as a key reagent in certain methodologies to achieve this transformation.
This compound can be utilized in the stereoselective cyclopropanation of electron-deficient olefins through the formation of carbonyl-stabilized arsonium (B1239301) ylides. A one-pot method catalyzed by triphenylarsine (B46628) has been developed for the preparation of cis-cyclopropanes from acyclic electron-deficient olefins. wikipedia.org This reaction proceeds by the in situ formation of an arsonium ylide from this compound in the presence of a base. wikipedia.org
The success and stereoselectivity of this transformation are highly dependent on the reaction conditions. The choice of base, solvent, and temperature are critical factors that influence the yield and the isomeric purity of the resulting cyclopropane (B1198618) derivatives. wikipedia.org For instance, the reaction between arylidenemalononitrile and the ylide derived from this compound using sodium bicarbonate as the base demonstrates good stereoselectivity and activity. wikipedia.org
Table 1: Triphenylarsine-Catalyzed Cyclopropanation of Olefins with this compound
| Olefin Substrate | Base | Solvent | Temperature | Product | Stereochemistry |
| Arylidenemalononitrile | NaHCO₃ | Not Specified | Not Specified | Substituted Cyclopropane | cis-selective |
| Acyclic Electron-Deficient Olefins | NaHCO₃ | Not Specified | Not Specified | Substituted Cyclopropane | cis-selective |
This table illustrates the reaction conditions for the stereoselective cyclopropanation using this compound, leading to cis-cyclopropane products. wikipedia.org
Metal-Mediated and Organometallic Reactions
This compound participates in various transformations involving metals, acting as an electrophile in C-H activation and in reactions with organometallic complexes.
Fischer carbene complexes, which feature a metal center in a low oxidation state bonded to an electrophilic carbene carbon, can be deprotonated at the α-carbon to form a stabilized carbanion, or a conjugate base. wikipedia.org This enolate-like structure is highly stabilized due to the strong electron-withdrawing nature of the metal-carbonyl moiety. wikipedia.org Consequently, the alkylation of this stabilized carbanion requires a highly reactive electrophile. wikipedia.org this compound has been identified as a suitable reactive alkylating reagent for this purpose. wikipedia.org The reaction involves the nucleophilic attack of the carbene's conjugate base on the electrophilic carbon of this compound, leading to the formation of a new carbon-carbon bond at the α-position of the original carbene ligand.
In the field of C-H functionalization, palladium/norbornene (Pd/NBE) cooperative catalysis has been employed for the distal-selective alkylation of olefins. beilstein-journals.org In this methodology, this compound serves as an electrophile. beilstein-journals.org The catalytic cycle is proposed to involve a directed C-H palladation at the proximal position of the olefin, followed by norbornene insertion and a second C-H palladation at the distal position to form an alkenyl–norbornyl palladacycle. beilstein-journals.org This intermediate then reacts with an electrophile like this compound to install the functional group at the distal carbon. beilstein-journals.org
This strategy has been successfully applied to achieve a two-step 2-hydroxyethylation in an efficient manner, showcasing the utility of this compound in this advanced C-H activation protocol. beilstein-journals.org
Table 2: Application of this compound in Pd/NBE Catalysis
| Reaction Type | Substrate Type | Electrophile | Key Catalyst Components | Outcome |
| Distal C-H Alkylation | Acyclic and Cyclic cis-Olefins | This compound | Palladium / Norbornene (NBE) | Distal alkylation of the olefin |
| Two-Step 2-Hydroxyethylation | Olefin with Directing Group | This compound | Palladium / Norbornene (NBE) | Efficient formation of 2-hydroxyethylated product |
This table summarizes the role of this compound as an electrophile in palladium/norbornene cooperative catalysis for C-H functionalization. beilstein-journals.org
Radical Reactions
This compound can also serve as a precursor to bromine radicals under specific conditions, enabling unique transformations of unsaturated compounds.
A method for the light-induced vicinal dibromination of unactivated alkenes and alkynes has been developed using this compound as a mild and non-toxic brominating agent. thieme-connect.denist.govbaranlab.org This reaction is mediated by a near-visible light (370 nm) light-emitting diode (LED) under mild conditions. thieme-connect.denist.gov The process is believed to proceed through the homolysis of the C-Br bond in this compound upon photoirradiation, generating a bromine radical (Br•) which then acts as the brominating species. baranlab.org
This methodology demonstrates broad applicability, proceeding effectively with both terminal and internal alkenes and alkynes. thieme-connect.debaranlab.org The reaction tolerates various functional groups, including esters and ketones, and is effective for substrates contained within N/O-heterocycles, highlighting its versatility in the synthesis of dibrominated organic compounds. thieme-connect.debaranlab.org
Table 3: Substrate Scope for Light-Driven Dibromination using this compound
| Substrate Class | Substrate Example | Product Type | Yield |
| Terminal Alkenes | 1-Octene | 1,2-Dibromooctane | High |
| Internal Alkenes | trans-4-Octene | 4,5-Dibromooctane | High |
| Alkynes | 1-Phenyl-1-propyne | 1,2-Dibromo-1-phenyl-1-propene | High |
| N/O-Heterocycles | N-allyl-2-pyrrolidinone | Dibrominated pyrrolidinone derivative | High |
This table provides examples of the diverse unactivated alkenes and alkynes that undergo efficient vicinal dibromination using this compound under near-visible light irradiation. Data compiled from multiple sources. thieme-connect.denist.govbaranlab.org
Rearrangement Reactions and Regioselectivity Studies
While this compound itself is not typically prone to intramolecular rearrangements under standard conditions, its derivatives, particularly allyl bromoacetates, can undergo significant rearrangement reactions. The most notable of these is the Reformatsky-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that combines elements of the Reformatsky reaction and the Claisen rearrangement to synthesize γ,δ-unsaturated carboxylic acids.
The reaction is initiated by the formation of a zinc enolate from an allyl α-bromoacetate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the final carboxylic acid product. nih.govnsf.govacs.org The process can be mediated by zinc dust or indium. nih.govmdpi.com
The general mechanism for the zinc-mediated Reformatsky-Claisen rearrangement is as follows:
Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of the allyl bromoacetate to form a zinc enolate, also known as a Reformatsky reagent.
nih.govnih.gov-Sigmatropic Rearrangement: The zinc enolate then undergoes a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to the α-carbon of the ester enolate. This proceeds through a six-membered, chair-like transition state, characteristic of Claisen rearrangements. organic-chemistry.org
Workup: Subsequent acidic workup protonates the resulting carboxylate to afford the γ,δ-unsaturated carboxylic acid.
In the presence of a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl), the intermediate is a silyl (B83357) ketene (B1206846) acetal, analogous to the Ireland-Claisen rearrangement. This variant also proceeds under neutral conditions, making it complementary to the base-sensitive Ireland-Claisen rearrangement. nih.govmdpi.com
The regioselectivity of the Reformatsky-Claisen rearrangement becomes a key consideration when unsymmetrically substituted allyl bromoacetates are used as substrates. The nih.govnih.gov-sigmatropic shift can theoretically lead to different constitutional isomers. The outcome is generally governed by the electronic and steric properties of the substituents on the allyl group. In many Claisen rearrangements, electron-donating groups on the allyl moiety tend to favor migration to the less substituted terminus, while electron-withdrawing groups can direct the rearrangement to the more substituted carbon. chemrxiv.orgresearchgate.net However, specific regioselectivity data for the Reformatsky-Claisen rearrangement of a wide range of substituted allyl bromoacetates is not extensively documented in the literature.
Below are some examples of the Reformatsky-Claisen rearrangement with varying substrates and conditions.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Allyl α-bromoisobutyrate | Zn dust, Benzene, 80 °C | 2,2-Dimethylpent-4-enoic acid | 100 | nih.gov |
| Crotyl α-bromopropionate | Zn dust, Toluene, 110 °C | 2,3-Dimethylpent-4-enoic acid | 96 | nih.gov |
| Allyl α-bromoacetate | Zn dust, Xylene, 140 °C | Pent-4-enoic acid | <15 | nih.gov |
| Cinnamyl α-bromopropionate | Zn dust, Toluene, 110 °C | 2-Methyl-3-phenylpent-4-enoic acid | 16 | nih.gov |
| Allyl (trimethylsilyl)this compound | Zn, TMSCl, THF/HMPA, reflux | 2-((Trimethylsilyl)methyl)pent-4-enoic acid | 68 (overall from acid) | nih.gov |
| Allyl chlorodifluoroacetate | Zn, TMSCl | 2,2-Difluoropent-4-enoic acid | Not specified | nih.gov |
While the Favorskii rearrangement is a well-known reaction of α-halo ketones that results in a rearranged carboxylic acid derivative, a direct analogue for α-halo esters like this compound is not a commonly observed or synthetically utilized transformation. libretexts.orgtestbook.com The primary rearrangement pathway for derivatives of this compound remains the Reformatsky-Claisen rearrangement.
Applications of Methyl Bromoacetate in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. Methyl bromoacetate (B1195939) has proven to be an invaluable tool in the synthesis of several important classes of heterocyclic compounds.
Coumarins and Derivatives
Coumarins, or 1,2-benzopyrones, are a significant class of naturally occurring compounds and synthetic analogues that exhibit a broad spectrum of biological activities. Methyl bromoacetate is instrumental in the synthesis of various coumarin (B35378) derivatives, often through the alkylation of hydroxycoumarins.
A common strategy involves the O-alkylation of 4-hydroxycoumarin (B602359) with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction yields methyl (2-oxo-2H-chromen-4-yloxy)acetate, a key intermediate that can be further elaborated to generate a diverse library of coumarin derivatives. For instance, this intermediate can be converted to the corresponding hydrazide, which can then undergo condensation reactions with various electrophiles to produce Schiff bases, pyrazoles, and other heterocyclic systems fused to the coumarin core.
| Starting Material | Reagent | Product | Reference |
| 4-Hydroxycoumarin | This compound, K₂CO₃ | Methyl (2-oxo-2H-chromen-4-yloxy)acetate | N/A |
| Methyl (2-oxo-2H-chromen-4-yloxy)acetate | Hydrazine hydrate | 2-((2-Oxo-2H-chromen-4-yl)oxy)acetohydrazide | N/A |
Hydantoins and Triazines
Hydantoins , formally imidazolidine-2,4-diones, are another class of heterocyclic compounds with significant applications in medicinal chemistry. While various methods exist for their synthesis, one approach involves the reaction of a urea or thiourea derivative with an α-haloester, such as this compound. This reaction proceeds through the formation of a ureido or thioureido intermediate, which then undergoes intramolecular cyclization to form the hydantoin ring. The use of a phase transfer catalyst can facilitate the initial coupling reaction.
Triazines are six-membered heterocyclic rings containing three nitrogen atoms. A direct and widely recognized synthetic route for the construction of the triazine ring system that utilizes this compound as a primary building block is not prominently featured in the scientific literature. The common methods for triazine synthesis typically involve the cyclotrimerization of nitriles or the condensation of compounds already containing nitrogen-nitrogen or nitrogen-carbon-nitrogen fragments.
Thiazolidinone Ring Systems
Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles that are prevalent in many biologically active compounds. This compound is a key reagent in the Hantzsch thiazole synthesis and related reactions to form the thiazolidinone core.
A general and effective method involves the reaction of a thiourea or thioamide derivative with an α-haloester like this compound. The reaction is typically carried out in the presence of a base, such as sodium acetate, in a solvent like ethanol. This condensation-cyclization reaction leads to the formation of the 4-thiazolidinone ring. The substituents on the starting thiourea and the α-haloester can be varied to produce a wide range of substituted thiazolidinones.
| Reactant 1 | Reactant 2 | Product Class |
| Thiourea/Thioamide | This compound | 4-Thiazolidinones |
Isoquinolinone Indole (B1671886) Acetic Acid Derivatives
The synthesis of a complex molecule combining the isoquinolinone, indole, and acetic acid moieties where this compound plays a direct and integral role in the formation of the core structure is not a widely documented or standard synthetic transformation. The synthesis of such a complex scaffold would likely involve a multi-step sequence where the individual components are constructed and then coupled. While this compound is a common reagent for introducing an acetic acid ester group onto a molecule (for example, onto the nitrogen of an indole or an isoquinolinone), a specific, named reaction or a common synthetic strategy that directly uses this compound to form the combined "isoquinolinone indole acetic acid" framework is not readily found in the chemical literature. Synthetic chemists would typically approach this target by first synthesizing a functionalized isoquinolinone or indole derivative and then using a reagent like this compound to append the acetic acid side chain.
Synthesis of Complex Natural Product Scaffolds and Analogues
The structural complexity of natural products often requires a strategic and efficient synthetic approach. This compound has been employed in the synthesis of key intermediates for several important natural products.
Vitamin A Synthesis Intermediates
Vitamin A and its derivatives are essential micronutrients with crucial roles in vision, immune function, and cellular differentiation. The industrial synthesis of Vitamin A has evolved over the years, with several routes developed to construct its complex carbon skeleton. One of the classic methods, the Arens-van Dorp synthesis, utilizes the Reformatsky reaction, where this compound plays a pivotal role.
| Reaction Type | Reactants | Key Intermediate |
| Reformatsky Reaction | C₁₈ Ketone, this compound, Zinc | β-Hydroxy ester |
Steroid Synthesis Intermediates
This compound plays a crucial role in the synthesis of modified steroids, particularly in the creation of affinity labels for studying steroid-protein interactions. An important example is the synthesis of medroxyprogesterone bromoacetate, an analogue of the progestin medroxyprogesterone acetate. This synthesis involves the reaction of 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione with bromoacetic acid in the presence of trifluoroacetic anhydride. nih.gov The resulting bromoacetate derivative is a potent tool for affinity labeling, as it can form covalent bonds with amino acid residues such as L-cysteine, L-histidine, and L-methionine in steroid-binding proteins. nih.gov This allows for the identification and characterization of the active sites of enzymes like 20β-hydroxy steroid dehydrogenase. nih.gov
While direct use of this compound in the construction of the core steroid skeleton is less common, its role in derivatizing existing steroid structures is significant for creating probes for biological investigation. nih.gov Another related application involves the use of tert-butyl bromoacetate in the esterification of a 17-propionate carbothioic acid steroid intermediate, a step in a modified synthesis of fluticasone propionate, a potent corticosteroid. americanpharmaceuticalreview.com This highlights the utility of bromoacetates in protecting or modifying functional groups during complex steroid syntheses.
| Steroid Intermediate/Derivative | Starting Steroid | Role of Bromoacetate | Application |
| Medroxyprogesterone bromoacetate | 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione | Introduction of a bromoacetyl group for affinity labeling | Studying steroid-protein interactions; inactivating enzymes like 20β-hydroxy steroid dehydrogenase nih.gov |
| 17-propionate carbothioic acid tert-butyl ester | 17-propionate carbothioic acid steroid | Esterification to protect a carboxylic acid group | Intermediate in the synthesis of fluticasone propionate americanpharmaceuticalreview.com |
Fragrant Compound Synthesis (e.g., Calone 1951®)
This compound is a key starting material in the synthesis of Calone 1951®, a synthetic ketone renowned for its intense marine, ozonic scent, which was pivotal in the development of aquatic fragrances in the 1990s. researchgate.netscentspiracy.com The synthesis of Calone 1951®, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, from 4-methylcatechol and this compound involves a three-step sequence: the Williamson ether synthesis, a Dieckmann condensation, and a subsequent hydrolysis-decarboxylation reaction. researchgate.netsemanticscholar.org
| Reaction Step | Reagents | Key Transformation | Yield Improvement |
| Williamson Ether Synthesis | 4-methylcatechol, this compound, K₂CO₃ | Formation of 4-methylcatechol dimethylacetate (MCDA) | Addition of KI as a catalyst increases MCDA yield to 95.4% semanticscholar.orgchemcess.com |
| Dieckmann Condensation | 4-methylcatechol dimethylacetate (MCDA) | Intramolecular cyclization | - |
| Hydrolysis-Decarboxylation | Cyclized intermediate | Formation of Calone 1951® | Overall yield of Calone 1951® can reach up to 68% with KI catalysis semanticscholar.org |
Functionalization of Macromolecules and Supramolecular Assemblies
Poly(2-oxazoline) End-Group Functionalization
This compound serves as an effective initiator for the cationic ring-opening polymerization (CROP) of 2-oxazolines, a class of polymers with significant potential in biomedical applications. core.ac.ukresearchgate.net The use of this compound as an initiator allows for the introduction of a methyl ester group at the α-terminus of the resulting poly(2-oxazoline) chain. This terminal ester group can then be readily converted into other functional groups through straightforward chemical modifications.
A key advantage of this approach is the ability to perform direct amidation of the terminal methyl ester. This allows for the introduction of a wide variety of functional end-groups by reacting the polymer with different primary amines. core.ac.uk This method provides a versatile platform for the synthesis of telechelic polymers with tailored functionalities, which are valuable for applications such as drug delivery and bioconjugation.
Resorcresearchgate.netarene Functionalization for Nano-Aggregate Assembly
In the field of supramolecular chemistry, this compound is utilized for the functionalization of resorc researchgate.netarenes, which are macrocyclic compounds that can self-assemble into nano-aggregates. Specifically, the phenolic hydroxyl groups on the upper rim of a tetramethoxyresorcarene can be functionalized with this compound in the presence of a base like potassium carbonate. mdpi.com This reaction attaches methyl ester moieties to the upper rim of the resorcarene, creating an amphiphilic macrocycle with a hydrophobic lower rim composed of long alkyl chains and a hydrophilic upper rim. mdpi.com
The presence of these polar methyl ester groups is crucial for inducing the self-assembly of the resorcarene molecules in solvent mixtures, such as THF/water. mdpi.com The resulting nano-aggregates have potential applications in areas like encapsulation and controlled release. The methyl ester groups can be further hydrolyzed to carboxylic acids, allowing for pH-responsive self-assembly behavior. mdpi.com
Chemical Modification of Biomolecules
Modification of Histidine Residues in Proteins for Structural Elucidation
This compound, and more commonly bromoacetate and iodoacetate, are used as reagents for the chemical modification of histidine residues in proteins. wikipedia.orgtaylorfrancis.com This modification is a valuable tool for studying the structure and function of proteins, particularly for identifying histidine residues located in the active sites of enzymes. nih.gov The reaction involves the alkylation of the imidazole (B134444) side chain of histidine.
Catalytic Strategies and Reaction Optimization
Role of Catalysts in Enhancing Reaction Efficiency
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of reaction. In the context of methyl bromoacetate (B1195939), various types of catalysts are employed to facilitate transformations such as carbon-carbon and carbon-heteroatom bond formation.
Lewis Acid Catalysis
Lewis acids activate electrophiles by withdrawing electron density, rendering them more susceptible to nucleophilic attack. In reactions involving methyl bromoacetate, Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the α-carbon.
A prominent example of Lewis acid catalysis in reactions analogous to those with this compound is the Samarium(II) iodide (SmI2)-mediated Reformatsky reaction. theaic.orgacs.org This reaction involves the formation of a samarium enolate from an α-halo ester, which then reacts with a carbonyl compound. theaic.org While traditionally employing zinc, SmI2 has emerged as a powerful alternative, offering high levels of stereochemical control. acs.org The reaction of chiral α-bromo-α'-sulfinyl ketones with aldehydes in the presence of SmI2 proceeds with excellent syn diastereoselectivity. acs.org
The diastereoselectivity of the SmI2-promoted asymmetric Reformatsky-type reaction is highly dependent on the substrates and reaction conditions. For instance, the reaction of various aldehydes with chiral α-bromo-α'-sulfinyl ketones demonstrates consistently high diastereoselectivity, favoring the syn adduct.
| Entry | Aldehyde (R'CHO) | Yield (%) | Diastereomeric Ratio (syn/anti) |
|---|---|---|---|
| 1 | CH₃(CH₂)₅CHO | 75 | 96/4 |
| 2 | c-C₆H₁₁CHO | 72 | 96/4 |
| 3 | (CH₃)₃CCHO | 65 | >98/2 |
| 4 | CH₃CH₂CH(CH₃)CHO | 70 | 95/5 |
Transition Metal Catalysis (e.g., Palladium/Norbornene Cooperative Catalysis)
Transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions, which form the cornerstone of modern organic synthesis. crdeepjournal.org In these reactions, this compound can serve as an electrophilic partner.
A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While this reaction traditionally involves aryl or vinyl halides, recent advancements have enabled the use of α-bromo carbonyl compounds. For instance, an enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and arylboronic acids has been developed, showcasing the potential for similar reactions with this compound to generate chiral α-aryl esters. nih.gov The success of this transformation hinged on the development of a specific chiral P,P=O ligand that facilitates the key transmetalation step. nih.gov
The Mizoroki-Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. nih.gov The general mechanism proceeds through oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov This methodology can be adapted for substrates like this compound, leading to the formation of substituted α,β-unsaturated esters.
| Entry | Arylboronic Acid | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenylboronic acid | 85 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 82 | 96 |
| 3 | 4-Fluorophenylboronic acid | 88 | 94 |
| 4 | 3-Thienylboronic acid | 75 | 92 |
Phase Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound). The catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. crdeepjournal.org
PTC is particularly effective for alkylation reactions. crdeepjournal.org For instance, the alkylation of active methylene (B1212753) compounds or phenols with this compound can be efficiently carried out under PTC conditions, often with high yields and under mild conditions. crdeepjournal.org The choice of the phase-transfer catalyst can significantly influence the reaction outcome.
A study on the enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane highlights the effectiveness of cinchona alkaloid-derived quaternary ammonium salts as catalysts. The structure of the catalyst, particularly the substituents on the benzyl group, was found to have a profound impact on both the yield and the enantioselectivity of the reaction.
| Catalyst | Substituent on Benzyl Group | Yield (%) | Enantiomeric Ratio (R:S) |
|---|---|---|---|
| C1 | H | 85 | 55:45 |
| C4 | 4-Cl | 88 | 65:35 |
| C7 | 4-CF₃ | 92 | 70:30 |
| C9 | 3,4-Cl₂ | 86 | 68:32 |
Inorganic Salt Catalysis (e.g., KI-catalyzed Williamson Reaction)
Inorganic salts can also act as catalysts in organic reactions. A classic example is the use of potassium iodide (KI) in the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the SN2 displacement of a halide by an alkoxide to form an ether. masterorganicchemistry.com
The utility of this strategy is demonstrated in the synthesis of various pharmaceutical intermediates where an ether linkage is required. For example, in the synthesis of the antipsychotic drug Aripiprazole, an O-alkylation reaction is a key step that can be facilitated by the presence of an iodide catalyst. francis-press.com
Optimization of Reaction Parameters
Beyond the choice of catalyst, optimizing other reaction parameters is crucial for achieving the desired outcome. The solvent, in particular, can have a dramatic effect on both the rate and the selectivity of a reaction.
Solvent Effects on Reactivity and Selectivity
The solvent can influence a reaction by solvating the reactants and the transition state, thereby altering their relative energies. researchgate.net For nucleophilic substitution reactions, which are common for this compound, the polarity and proticity of the solvent are critical factors.
In the context of the Williamson ether synthesis, a study investigating the reaction of an ambident nucleophile (a species with two nucleophilic sites) with an alkyl halide revealed a significant solvent-dependent regioselectivity. The reaction could proceed via either O-alkylation to form an ether or C-alkylation to form a new carbon-carbon bond. rsc.org
The choice of solvent was found to have a large impact on the experimental regioselectivity. rsc.org In a polar aprotic solvent like acetonitrile (B52724), the O-alkylated product was predominantly formed. In contrast, in a polar protic solvent like methanol (B129727), the proportion of the C-alkylated product increased significantly. This is attributed to the ability of protic solvents to solvate the more localized charge on the oxygen atom of the nucleophile through hydrogen bonding, thus reducing its nucleophilicity and allowing the softer carbon nucleophile to compete more effectively. rsc.org
| Solvent | Dielectric Constant (ε) | Product Ratio (O-alkylation : C-alkylation) |
|---|---|---|
| Acetonitrile | 37.5 | 97 : 3 |
| Methanol | 32.7 | 72 : 28 |
This pronounced solvent effect underscores the importance of careful solvent selection in directing the outcome of reactions involving versatile electrophiles like this compound.
Influence of Stoichiometry and Reagent Equivalents
In chemical reactions involving this compound, the stoichiometry—the quantitative relationship between reactants and products—is a critical factor that dictates reaction efficiency, yield, and the formation of byproducts. libretexts.org The precise control of reagent equivalents is essential for optimizing reaction outcomes. In reactions such as alkylations, the molar ratio of this compound to the nucleophile and the base can significantly influence the rate and selectivity of the reaction.
The yield of a desired product in mixing-sensitive reactions, which include many applications of this compound, can be strongly dependent on the stoichiometry of the reactants. researchgate.net For instance, in a competitive-consecutive reaction scenario where an intermediate product can react further with the starting material, the relative amounts of the reactants are crucial. If the nucleophile is not used in a sufficient equivalent or excess, it can lead to incomplete conversion of the this compound. Conversely, an excessive amount of this compound might lead to undesired secondary reactions or complicate the purification process. researchgate.net
Research into bimolecular nucleophilic substitution reactions has shown that the kinetics are often first order in each reactant, meaning the rate is directly proportional to the concentration of both the electrophile (e.g., this compound) and the nucleophile. ias.ac.in This highlights the importance of maintaining appropriate concentrations and ratios to control the reaction velocity. The stoichiometry must be carefully adjusted based on the specific reaction type, whether it be in the synthesis of coumarins, cis-cyclopropanes, or other complex organic molecules. sigmaaldrich.comnih.gov
Table 1: Stoichiometric Considerations in this compound Reactions
| Factor | Influence on Reaction | General Optimization Strategy |
| This compound to Nucleophile Ratio | Affects reaction completeness and potential for side reactions. | Typically, a slight excess of the limiting reagent may be used to ensure full conversion, but this must be balanced against purification challenges. |
| Base to Substrate Ratio | Crucial in deprotonation steps for nucleophile activation; excess base can lead to side reactions like hydrolysis of the ester. | The amount of base should be equivalent to or in slight excess of the nucleophile, depending on the pKa of the nucleophile and the strength of the base. |
| Catalyst Loading | In catalyzed reactions, the amount of catalyst affects the reaction rate. | Catalyst loading is optimized to achieve a desirable reaction rate without incurring unnecessary cost or causing issues with removal. |
Temperature and Pressure Effects on Reaction Kinetics
The kinetics of reactions involving this compound are significantly influenced by temperature and pressure. An increase in temperature generally leads to an increase in the reaction rate constant, a principle described by the Arrhenius equation. libretexts.org This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions that are more likely to overcome the activation energy barrier of the reaction. libretexts.org
Studies on the pyrolysis of bromoacetate derivatives show that temperature plays a crucial role in the decomposition pathways and rates. nih.gov For instance, in the gas-phase unimolecular pyrolysis of isopropyl bromoacetate, the reaction follows a first-order law within a specific temperature range (563 to 623 K). nih.gov Similarly, in bimolecular substitution reactions with compounds like ethyl bromoacetate, the reaction rate increases with temperature. A study conducted in the range of 30 to 40°C allowed for the evaluation of activation parameters. ias.ac.in However, excessively high temperatures can lead to decreased selectivity and the formation of undesired byproducts through competing reaction pathways. researchgate.net
Pressure effects are most significant in gas-phase reactions or reactions involving gaseous reactants or products. For many liquid-phase reactions conducted at atmospheric pressure, the effect of small pressure variations is often negligible. However, in industrial-scale synthesis or reactions carried out in a sealed vessel, pressure can become a critical parameter. rsc.org An increase in pressure can increase the concentration of gaseous reactants, thereby accelerating the reaction rate. In unimolecular decomposition reactions, the rate constants can exhibit pressure dependence, particularly in the "fall-off" region between low-pressure and high-pressure limits, as described by theories like RRKM (Rice–Ramsperger–Kassel–Marcus). nih.govrsc.org
Table 2: Impact of Temperature and Pressure on this compound Reaction Kinetics
| Parameter | Effect on Reaction Rate | Effect on Selectivity | Considerations for Optimization |
| Temperature | Rate increases with temperature due to higher molecular kinetic energy. libretexts.org | Can decrease at higher temperatures if side reactions have a higher activation energy. researchgate.net | Optimize for the highest rate that maintains desired product selectivity and stability of reactants and products. |
| Pressure | Significant for gas-phase reactions; higher pressure increases concentration and collision frequency. | Can influence reaction pathways and favor certain transition states, affecting product distribution. | Control pressure to maintain reactants in the desired phase and to modulate reaction rates and selectivity in pressure-dependent systems. rsc.org |
Base Selection in Alkylation Reactions
This compound is a common alkylating agent used to introduce a carbomethoxymethyl group onto various nucleophiles, including phenols, amines, and thiols. innospk.com The selection of an appropriate base is paramount in these alkylation reactions, as the base's primary role is to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the this compound.
The choice of base depends on several factors, including the acidity (pKa) of the nucleophile, the solvent used, and the desired reaction conditions (e.g., temperature). Common bases used in conjunction with this compound include alkali metal carbonates (e.g., potassium carbonate), hydrides (e.g., sodium hydride), and alkoxides. researchgate.netresearchgate.net
The strength and nature of the base can significantly affect the reaction's outcome, including the yield and selectivity. For example, in the alkylation of hexahomotrioxacalix sigmaaldrich.comnaphthalenes with ethyl bromoacetate (a close analog of this compound), the choice of base determined the conformational outcome of the product. Using sodium hydride (NaH) in tetrahydrofuran (THF) favored the formation of the cone conformer, whereas using potassium carbonate (K₂CO₃) in acetone also yielded the cone product but under different conditions. researchgate.net This demonstrates that the base and solvent system can play a crucial role in directing the stereochemistry or regioselectivity of the reaction. Strong bases like sodium hydride are effective for deprotonating less acidic nucleophiles but must be handled with care due to their high reactivity. researchgate.net Weaker bases like potassium carbonate are often sufficient for more acidic nucleophiles like phenols and offer milder reaction conditions.
Table 3: Common Bases Used in Alkylation with this compound
| Base | Typical Substrate | Solvent | Characteristics and Considerations |
| Potassium Carbonate (K₂CO₃) | Phenols, Carboxylic Acids | Acetone, Acetonitrile | Mild, inexpensive, and easy to handle. Suitable for relatively acidic nucleophiles. |
| Sodium Hydride (NaH) | Alcohols, less acidic heterocycles | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong, non-nucleophilic base. Generates hydrogen gas upon reaction with protic substrates. Requires anhydrous conditions. researchgate.netresearchgate.net |
| Sodium Hydroxide (NaOH) | Phenols | Water, Ethanol | Strong, inexpensive base. Can cause hydrolysis of the ester group in this compound if not used under controlled conditions. |
| Triethylamine (Et₃N) | Amines | Dichloromethane, Acetonitrile | Organic, non-nucleophilic base. Used to scavenge the HBr byproduct in the alkylation of amines. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of methyl bromoacetate (B1195939). The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. chemicalbook.comchemicalbook.com
In the ¹H NMR spectrum of methyl bromoacetate, two distinct signals are observed, corresponding to the two different proton environments in the molecule. The methyl protons (-OCH₃) are chemically shielded and appear as a singlet at a lower chemical shift, while the methylene (B1212753) protons (-CH₂Br), being adjacent to the electronegative bromine atom, are deshielded and resonate at a higher chemical shift, also as a singlet. chemicalbook.comcompoundchem.com
The ¹³C NMR spectrum complements the proton data by showing two signals, confirming the presence of two unique carbon environments. The carbon of the methyl group (-OCH₃) appears at a lower chemical shift, whereas the methylene carbon (-CH₂Br) is shifted downfield due to the influence of the adjacent bromine. The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears at the highest chemical shift value. chemicalbook.comdocbrown.info
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.78 | Singlet | -OCH₃ |
| ¹H | ~3.85 | Singlet | -CH₂Br |
| ¹³C | ~25.8 | n/a | -CH₂Br |
| ¹³C | ~53.2 | n/a | -OCH₃ |
| ¹³C | ~167.5 | n/a | C=O |
While this compound is an achiral molecule and thus lacks stereochemical ambiguities, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the case of this compound, a COSY spectrum would show no cross-peaks, confirming that the two proton signals (the -OCH₃ and -CH₂Br groups) are not coupled to each other, which is consistent with their singlet multiplicity in the 1D spectrum. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com An HSQC spectrum of this compound would show a cross-peak connecting the proton signal at ~3.78 ppm with the carbon signal at ~53.2 ppm, confirming the -OCH₃ group assignment. youtube.com Similarly, a correlation between the proton signal at ~3.85 ppm and the carbon signal at ~25.8 ppm would verify the -CH₂Br group. youtube.comresearchgate.net
These 2D NMR experiments provide definitive evidence for the atom connectivity within the molecule, reinforcing the structural elucidation derived from 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. scienceready.com.au
In mass spectrometry, a sample is ionized, often by bombarding it with high-energy electrons, which can remove an electron to form a positive ion known as the molecular ion (M⁺). chemguide.co.uk The peak corresponding to this ion in the mass spectrum reveals the molecular weight of the compound. For this compound (C₃H₅BrO₂), the calculated molecular weight is approximately 152.97 g/mol . nih.govsigmaaldrich.com
A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This isotopic pattern is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info Therefore, peaks will be observed at m/z values corresponding to [C₃H₅⁷⁹BrO₂]⁺ and [C₃H₅⁸¹BrO₂]⁺. docbrown.info The presence of this M⁺ and M+2 pattern is a strong confirmation of the presence of bromine in the molecule.
Mass spectrometry is also a valuable tool for monitoring the progress of a chemical reaction. For instance, in a synthesis involving this compound as a reactant, the disappearance of its characteristic molecular ion signal and the appearance of the signal for the expected product can confirm that the reaction has gone to completion.
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of selected ions. wvu.eduresearchgate.net The molecular ion of this compound is selected and then collided with an inert gas, causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern provides detailed structural information.
The fragmentation of the this compound molecular ion can proceed through several pathways. Common fragmentation patterns for esters include cleavage of bonds adjacent to the carbonyl group. libretexts.org Likely fragment ions would include:
Loss of a methoxy (B1213986) radical (•OCH₃), resulting in a [BrCH₂CO]⁺ ion. This fragment will also exhibit the characteristic isotopic pattern for bromine.
Loss of a bromine radical (•Br), leading to a [CH₂COOCH₃]⁺ ion.
Cleavage of the C-C bond, resulting in a [COOCH₃]⁺ ion.
Analyzing these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the ester and bromoacetyl moieties. chemguide.co.ukyoutube.com
Infrared (IR) Spectroscopy for Functional Group Validation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz It works on the principle that bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. udel.edu The absorption pattern is unique to the molecule and provides a "fingerprint." udel.edu
The IR spectrum of this compound displays characteristic absorption bands that validate the presence of its key functional groups. chemicalbook.com The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. alfa-chemistry.com Additionally, absorptions corresponding to C-O stretching, C-H stretching and bending, and C-Br stretching are observed. alfa-chemistry.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2950-3000 | C-H Stretch | Alkyl (-CH₃, -CH₂) |
| ~1740 | C=O Stretch | Ester |
| ~1440 | C-H Bend | Alkyl (-CH₃, -CH₂) |
| ~1280 | C-O Stretch | Ester |
| ~600-700 | C-Br Stretch | Alkyl Halide |
The presence of these specific absorption bands in the IR spectrum provides strong evidence for the molecular structure of this compound. spectrabase.com
Chromatographic Techniques
Chromatographic techniques are fundamental in the analytical characterization of this compound, enabling its separation from impurities, quantification, and isolation. These methods rely on the differential partitioning of the analyte between a mobile phase and a stationary phase.
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. birchbiotech.com It separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column. ualberta.ca For purity assessment, the percentage of this compound is typically determined by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.comlgcstandards.com
GC is also an invaluable tool for real-time reaction monitoring. By taking aliquots from a reaction mixture at various time intervals and analyzing them by GC, chemists can track the consumption of starting materials and the formation of this compound or its subsequent products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The data obtained provides critical insights into reaction kinetics and helps determine the optimal endpoint of the chemical transformation. ualberta.ca A flame ionization detector (FID) is commonly used for this purpose, as it offers high sensitivity for organic compounds. ualberta.ca
| Parameter | Condition |
|---|---|
| Column Type | Capillary Column (e.g., DB-5 or similar) |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Initial Temp: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another key analytical technique, particularly useful for compounds that are non-volatile or thermally unstable. libretexts.org For this compound, reverse-phase HPLC is a common method. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. libretexts.org
The separation is based on the partitioning of the analyte between the mobile and stationary phases. libretexts.org this compound, being a relatively polar molecule, will have a shorter retention time on a nonpolar column compared to less polar impurities. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the separation. sielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape. sielc.com Detection is commonly achieved using a UV detector.
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV, Mass Spectrometry (MS), or Evaporative Light Scattering Detector (ELSD) |
| Application | Purity analysis, impurity isolation, and pharmacokinetic studies |
Preparative Thin-Layer Chromatography (TLC) for Product Isolation
Preparative Thin-Layer Chromatography (TLC) is a straightforward and cost-effective method for the purification and isolation of small quantities of compounds, including this compound, from reaction mixtures. rochester.eduamazonaws.com This technique uses a glass or aluminum plate coated with a thick layer of an adsorbent, most commonly silica (B1680970) gel. rochester.edusilicycle.com
The process involves applying a concentrated solution of the crude product as a narrow band near the bottom of the plate. rochester.edu The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. After development, the separated bands are visualized, often using a UV lamp. rochester.edu The band corresponding to the desired product, this compound, is marked, and the silica gel from that area is scraped off the plate. The pure compound is then recovered by washing the collected silica with a polar solvent to elute the product, followed by evaporation of the solvent. rochester.edu
| Parameter | Specification |
|---|---|
| Plate Dimensions | 20 cm x 20 cm |
| Adsorbent | Silica Gel (with fluorescent indicator, e.g., F254) |
| Layer Thickness | 500 - 2,000 µm (0.5 - 2.0 mm) |
| Typical Sample Loading | 25 - 100 mg per plate |
| Visualization | UV light (254 nm) |
| Recovery | Scraping the desired band and eluting with a suitable solvent (e.g., Ethyl Acetate) |
Environmental Fate and Degradation Mechanisms
Atmospheric Degradation Pathways
Once released into the atmosphere, methyl bromoacetate (B1195939) is subject to degradation primarily through reactions with photochemically generated molecules.
The principal mechanism for the atmospheric degradation of vapor-phase methyl bromoacetate is its reaction with hydroxyl (•OH) radicals produced via photochemical processes. nih.gov The rate of this reaction determines the compound's atmospheric lifetime. Based on a rate constant derived from a structure estimation method, the atmospheric half-life for this reaction is estimated to be 74 days. nih.gov
Table 1: Atmospheric Reaction Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Reaction Rate Constant | 2.2 x 10⁻¹³ cm³/molecule-sec at 25 °C | nih.gov |
Direct degradation by sunlight, or photolysis, is not considered a significant environmental fate process for this compound. nih.gov The compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of sunlight that penetrates the lower atmosphere. nih.gov Consequently, it is not expected to be susceptible to direct photolysis. nih.gov
Aqueous Phase Hydrolysis
In aquatic environments, the stability of this compound is largely influenced by hydrolysis, a chemical reaction with water that breaks down the ester linkage.
Hydrolysis is an important environmental fate for this compound, with the rate being significantly influenced by the pH of the water. nih.gov The process is subject to base-catalysis, meaning the degradation rate increases as the pH becomes more alkaline. Research has established specific half-lives at different pH levels, demonstrating faster degradation under more basic conditions. nih.gov
Table 2: Base-Catalyzed Hydrolysis Half-Lives for this compound
| pH | Half-Life | Source |
|---|---|---|
| 7 | 7 days | nih.gov |
Soil and Sediment Mobility Studies
The potential for this compound to move through soil and sediment or to bind to their particles is a key aspect of its terrestrial and aquatic fate.
The mobility of an organic chemical in soil and sediment is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc). For this compound, a Koc value has been determined using a structure estimation method based on molecular connectivity indices. nih.govechemi.com
Based on this estimated value, this compound is not expected to adsorb significantly to suspended solids and sediment in water. echemi.com In terrestrial environments, this Koc value suggests that the compound will have very high mobility in soil. nih.govechemi.com This indicates a high potential for leaching through the soil profile.
Table 3: Estimated Soil Sorption and Mobility Data for this compound
| Parameter | Estimated Value | Interpretation | Source |
|---|
Volatilization from Moist Soil Surfaces
Volatilization from moist soil is a significant environmental fate process for this compound. nih.gov The tendency of this compound to move from the soil matrix into the atmosphere is governed by several of its physical and chemical properties, as well as various environmental factors.
The potential for a chemical to volatilize from moist soil is largely determined by its Henry's Law constant and its soil adsorption characteristics. For this compound, an estimated Henry's Law constant of 3.5x10⁻⁵ atm-m³/mol indicates a propensity for the compound to partition from water to air. nih.gov This value suggests that volatilization from moist surfaces is an expected and important process. nih.gov
Furthermore, the mobility of this compound in soil influences its ability to reach the soil-air interface where volatilization occurs. The soil organic carbon-water partition coefficient (Koc) is a measure of how a chemical partitions between soil organic matter and water. A low Koc value suggests weak adsorption to soil particles and therefore high mobility. This compound has an estimated Koc of 6, which indicates very high mobility in soil. nih.gov This high mobility facilitates its transport to the soil surface, making it readily available for volatilization. nih.gov
The rate of volatilization is also influenced by a compound's vapor pressure. With an estimated vapor pressure of 6.1 mm Hg at 25°C, this compound is expected to exist entirely as a vapor if it reaches the atmosphere. nih.gov
Several soil conditions can influence the rate of this process. Research on analogous volatile organic compounds like methyl bromide shows that factors such as soil type, water content, and bulk density are critical. usda.govnih.gov
Soil Moisture and Density: Increased soil water content and higher bulk density (compaction) can decrease volatilization. usda.govresearchgate.net This is primarily because both factors reduce the air-filled porosity of the soil, which in turn slows the rate of diffusion of the chemical in its gaseous phase to the surface. usda.gov
Soil Composition: Soils with a higher content of organic matter may exhibit lower net volatilization. usda.govnih.gov This is attributed to enhanced degradation of the compound within the soil matrix, reducing the amount available to be emitted. usda.gov
Physicochemical Properties Influencing Volatilization
Below is an interactive table summarizing the key properties of this compound that affect its volatilization from moist soil.
| Property | Value | Implication for Volatilization |
| Henry's Law Constant | 3.5 x 10⁻⁵ atm-m³/mol nih.gov | Indicates a tendency to partition from water to air, making volatilization from moist soil an important fate process. nih.gov |
| Soil Adsorption Coefficient (Koc) | 6 (estimated) nih.gov | Suggests very high mobility in soil, allowing the compound to move easily to the soil surface for volatilization. nih.gov |
| Vapor Pressure | 6.1 mm Hg at 25°C (estimated) nih.gov | Indicates that the compound will exist as a vapor in the atmosphere upon volatilization. nih.gov |
Industrial Scale Synthesis and Manufacturing Considerations
Process Optimization for Large-Scale Production
The industrial-scale synthesis of methyl bromoacetate (B1195939) and similar bromoacetic acid esters has moved away from older, more laborious methods that offered unsatisfactory yields. google.com A common historical route involved the bromination of acetic acid followed by esterification. google.comgoogle.com However, optimizing this process for large-scale production focuses on improving yield, reducing reaction times, and utilizing cost-effective raw materials.
One established industrial method involves the reaction of chloroacetic acid with an alkali metal bromide, such as potassium bromide, in the presence of a strong acid like sulfuric acid, followed by esterification with methanol (B129727). A patented process highlights a method to prepare bromoacetic acid and its esters with high yields by reacting chloroacetic acid with potassium bromide and sulfuric acid. This can then be esterified to produce the desired ester, such as methyl bromoacetate. google.com
Process optimization in large-scale production often involves several key parameters:
Reaction Conditions: Temperature control is crucial. For instance, in the synthesis of bromoacetic acid from chloroacetic acid, the temperature may be maintained around 50-55°C during the addition of sulfuric acid. google.com
Catalyst Use: While the esterification of bromoacetic acid with an alcohol like methanol can proceed with an acid catalyst such as sulfuric acid, the optimization of catalyst concentration is key to maximizing conversion rates and minimizing reaction times. google.comuctm.edu
Removal of Byproducts: In esterification reactions, water is a common byproduct. Its efficient removal, for example through azeotropic distillation, can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield. google.com
Solvent Selection: The choice of solvent can impact reaction rates and product separation. Toluene is sometimes used as a solvent, which can also aid in the azeotropic removal of water. google.com
Microwave-assisted synthesis has been explored for related esterification processes, like the production of methyl acetate, demonstrating the potential for significant reductions in reaction time and energy consumption compared to conventional heating methods. uctm.edu While not specifically documented for this compound in the provided sources, such technologies represent a frontier in the process optimization of fine chemical production.
| Parameter | Conventional Method Example google.com | Potential Optimization Area |
|---|---|---|
| Starting Materials | Chloroacetic acid, Potassium bromide, Sulfuric acid, Methanol | Use of more cost-effective brominating agents or catalysts. |
| Reaction Temperature | 50-55°C for bromination; reflux for esterification | Precise temperature control to minimize side reactions. |
| Byproduct Removal | Azeotropic distillation to remove water | Exploring alternative methods like membrane separation. |
| Yield | Reported yields as high as 92.3% for similar esters | Continuous process optimization to further enhance yield. |
Quality Control and Purity Standards in Industrial Batches
The utility of this compound in sensitive applications like pharmaceutical synthesis necessitates stringent quality control and high purity standards. Industrial batches are typically required to meet specific purity levels, often greater than 97% or 98%, as determined by analytical methods like Gas Chromatography (GC). tcichemicals.comsigmaaldrich.comtcichemicals.com
Common impurities in industrial batches can include:
Unreacted starting materials (e.g., bromoacetic acid, methanol).
Byproducts from side reactions.
Residual solvents used during the synthesis or purification process.
To ensure the product meets the required specifications, a Certificate of Analysis (COA) is provided with industrial batches. This document details the specific purity of the batch and confirms it meets the established standards. sigmaaldrich.comnsilabsolutions.com
The quality control process involves a series of tests to verify the identity and purity of the compound. Besides Gas Chromatography, other analytical techniques may be employed to characterize the product fully and ensure it is free from significant impurities.
| Parameter | Specification | Primary Analytical Method |
|---|---|---|
| Purity (Assay) | >97% or >98.0% tcichemicals.comsigmaaldrich.comtcichemicals.com | Gas Chromatography (GC) tcichemicals.comtcichemicals.com |
| Appearance | Colorless to light yellow or straw-colored liquid nih.govwikipedia.orgtcichemicals.com | Visual Inspection |
| Refractive Index | n20/D ~1.458 sigmaaldrich.com | Refractometry |
| Density | ~1.616 g/mL at 25 °C sigmaaldrich.com | Densitometry |
Economic Aspects and Market Trends in Fine Chemical Production
This compound is part of the broader fine chemicals market, where value is derived from the purity and specific application of the compound rather than sheer volume. The economic viability of its production is tied to the demand from its primary end-use industries.
Key Market Drivers:
Pharmaceutical Industry: As a versatile alkylating agent and building block, this compound is used in the synthesis of various active pharmaceutical ingredients (APIs). nih.govwikipedia.org Growth in the pharmaceutical sector is a direct driver for demand. The demand for high-purity intermediates is a significant factor in this market segment. marketresearchfuture.comintelmarketresearch.com
Agrochemicals: Similar intermediates are crucial in the production of pesticides and herbicides. The expanding agrochemical market contributes to the demand for a wide range of fine chemical reagents. intelmarketresearch.com
Specialty Chemicals: It is also used in the synthesis of other specialty chemicals like coumarins. nih.govwikipedia.org
Market Trends:
Fluctuations in the price of raw materials, such as acetic acid, bromine, and methanol, can significantly impact the production cost and market price of this compound. intelmarketresearch.com The competitive landscape for fine chemicals often involves major chemical corporations as well as smaller, specialized manufacturers. marketresearchfuture.comimarcgroup.com The ability to produce high-purity grades consistently and cost-effectively is a key competitive advantage.
Future Directions in Methyl Bromoacetate Research
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
A significant frontier in methyl bromoacetate (B1195939) chemistry is the design of new catalytic systems that offer superior control over reaction outcomes. Research is focused on achieving higher selectivity (chemo-, regio-, and stereoselectivity) and efficiency, which is critical for reducing waste and accessing complex molecular architectures.
One promising area is the use of transition metal catalysts. For instance, cobalt-catalyzed cross-electrophile coupling reactions are being explored to form new carbon-carbon bonds using methyl bromoacetate and other electrophiles like allylic alcohols. acs.org These methods provide a step- and atom-economical pathway to valuable organic molecules. acs.org The development of ligands that can fine-tune the catalytic activity of metals like cobalt, manganese, and ruthenium is crucial for controlling selectivity in reactions such as α-alkenylation and hydrogenation. google.com
Metal-Organic Frameworks (MOFs) are also emerging as powerful platforms for regulating catalytic selectivity. rsc.org By engineering the microenvironment within the pores of a MOF, it is possible to control the access of reactants to catalytic sites, mimicking the specificity of enzymes. rsc.org This approach could be applied to reactions involving this compound to achieve size-, shape-, and chemo-selective transformations that are difficult to accomplish with traditional homogeneous catalysts.
| Catalyst System | Reaction Type | Advantage | Reference |
| Cobalt/Dipyridyl Ligand | Cross-Electrophile Allylation | High regio- and diastereoselectivity | acs.org |
| Manganese(I) PNP Pincer Complexes | α-Alkenylation of Ketones | Use of abundant metals, high efficiency | google.com |
| Metal-Organic Frameworks (MOFs) | Various | Tunable size-, shape-, and chemo-selectivity | rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a major step towards more efficient, safer, and scalable chemical production. Flow chemistry, where reagents are pumped through a series of tubes and reactors, offers precise control over reaction parameters like temperature and time, leading to higher yields and purity. synthiaonline.commit.edu
Alkylation reactions using this compound have been successfully adapted to flow chemistry systems. For example, passing a solution of a thiol or phenol (B47542) and this compound through a packed-bed reactor containing a solid-supported base like potassium carbonate enables rapid and efficient alkylation with advantages in safety and automation.
| Technology | Application with this compound | Key Benefits | Reference |
| Packed-Bed Flow Reactor | Alkylation of thiols and phenols | Enhanced safety, scalability, automation | |
| Automated Synthesis Platforms | High-throughput reaction optimization | Rapid synthesis of compound libraries, accelerated discovery | cognit.ca |
| AI-Guided Robotic Platforms | Multi-step synthesis of small molecules | Minimized human intervention, efficient route validation | news-medical.net |
Exploration of New Synthetic Transformations and Reactivity Modes
While this compound is traditionally used as an alkylating agent in reactions like the Williamson ether synthesis, Reformatsky reaction, and Darzens condensation, modern research is uncovering novel modes of reactivity. researchgate.net These new transformations expand the synthetic chemist's toolkit and enable the construction of previously inaccessible molecules.
A notable recent discovery is the use of this compound as a mild and effective brominating agent. In a light-induced reaction, it can perform the vicinal dibromination of unactivated alkenes and alkynes. acs.org This transformation proceeds under mild conditions using a near-visible light LED, offering a less hazardous alternative to traditional brominating agents like elemental bromine. The reaction is versatile, working with both terminal and internal double and triple bonds. acs.org
Furthermore, research into the reactions of this compound with organometallic reagents continues to yield new synthetic methods. For example, its reaction with the conjugate bases of metal carbene complexes leads to the formation of unique alkylated carbene complexes, which are themselves useful intermediates in organic synthesis. sigmaaldrich.com The exploration of such non-canonical reactivity is a key area for future research, promising to unlock new pathways in molecular construction.
| Transformation | Reagent/Condition | Product Type | Significance | Reference |
| Vicinal Dibromination | This compound, 370 nm LED light | Dibrominated alkanes and alkenes | Mild and safe alternative to traditional brominating agents | acs.org |
| Alkylation of Carbene Complexes | This compound, Metal carbene conjugate base | Alkylated carbene complexes | Access to novel organometallic intermediates | sigmaaldrich.com |
Advanced Applications in Materials Science and Emerging Medicinal Chemistry Targets
The unique chemical properties of this compound make it a valuable component in the synthesis of advanced materials and novel therapeutic agents. Its ability to introduce a carbomethoxymethyl group is leveraged to create functional molecules with specific properties.
In materials science, this compound is used to functionalize polymers and other macromolecules. For instance, it can be used to modify polyethylenedioxythiophenes (PEDOT), a class of conductive polymers. The introduction of specific side-chains via reaction with this compound derivatives can alter the polymer's electronic properties and its response to stimuli, which is relevant for applications in sensors and organic electronics. sigmaaldrich.com
In medicinal chemistry, this compound serves as a crucial building block for compounds targeting novel and challenging biological pathways. nih.govmdpi.com It is used in the synthesis of isoquinolinone indole (B1671886) acetic acid derivatives that act as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for treating allergic inflammatory diseases. chemicalbook.com Furthermore, it is a key reagent in the synthesis of various heterocyclic compounds, such as coumarins, which form the core of many biologically active molecules. sigmaaldrich.comnih.gov The ability to readily introduce an ester-containing side chain is critical for modulating the solubility, binding affinity, and pharmacokinetic properties of drug candidates. irbm.com
| Field | Application | Example Compound Class | Target/Function | Reference |
| Materials Science | Functionalization of conductive polymers | Modified Polyethylenedioxythiophenes (PEDOT) | Tuning electronic properties for sensors | sigmaaldrich.com |
| Medicinal Chemistry | Synthesis of CRTH2 antagonists | Isoquinolinone indole acetic acid derivatives | Treatment of allergic inflammatory diseases | chemicalbook.com |
| Medicinal Chemistry | Synthesis of bioactive heterocycles | Coumarin (B35378) derivatives | Various biological activities | sigmaaldrich.comnih.gov |
Q & A
[Basic] What are the primary synthetic methodologies for preparing derivatives of methyl bromoacetate in organic chemistry research?
This compound is widely used in alkylation reactions to synthesize esters, calixarenes, and heterocycles. A common approach involves nucleophilic substitution under basic conditions. For example:
- Calixarene functionalization : Reacting p-t-butyl calix[4]arene with this compound in the presence of a base (e.g., K₂CO₃) yields 1,3-diester derivatives. Mass spectrometry and preparative TLC are critical for confirming product purity and structure .
- Cyclen derivatives : Alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with 3.3 equivalents of this compound in acetonitrile and sodium bicarbonate achieves 63% yield of triflate salts. Alternative protocols using dichloromethane without a base yield 72% .
[Basic] What safety protocols must be implemented when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Chemically resistant gloves (nitrile), full-body suits, and eye protection. Gloves must be inspected and removed without touching the outer surface .
- Regulatory compliance : this compound is banned in consumer products (e.g., sneezing powders) under EU Annex XVII, except for stink bombs containing ≤1.5 mL .
- Emergency measures : Immediate decontamination with water for skin/eye contact and use of fume hoods to mitigate inhalation risks .
[Advanced] How can researchers optimize alkylation reactions using this compound to achieve higher yields in complex molecular systems?
Optimization depends on stoichiometry, solvent, and base selection:
| Substrate | Equivalents | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclen | 3.3 eq | Acetonitrile | Sodium bicarbonate | 63 | |
| N-formylcyclen | 3.3 eq | Dichloromethane | None | 72 | |
| Calix[4]arene | 2.0 eq | Toluene | K₂CO₃ | 54 |
- Key factors :
[Advanced] What analytical techniques are critical for characterizing this compound-derived compounds and resolving structural ambiguities?
- Mass spectrometry (MS) : Direct injection identifies molecular ions (e.g., m/z 153 for this compound) and confirms reaction completion .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes bromoacetate’s methylene (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm) signals. 2D NMR resolves stereochemical ambiguities .
- Purity analysis : GC with flame ionization detection (≥98% purity) and IR for functional group validation .
[Advanced] How should researchers address unexpected reaction pathways when using this compound in nucleophilic substitutions?
- Case study : Alkylation of 2-(4-bromobenzylidene)-p-menthan-3-one yielded unexpected diastereomers. Mitigation strategies include:
- Monitoring : Real-time TLC or HPLC tracks intermediate formation.
[Basic] What are the regulatory restrictions affecting this compound use in experimental formulations?
- EU Annex XVII : Prohibited in mixtures intended for jokes/hoaxes. Exemptions require documentation for research use .
- Safety Data Sheets (SDS) : Mandatory inclusion in lab protocols for hazard communication .
[Advanced] How does this compound function in synthesizing water-soluble cryptophanes for host-guest chemistry studies?
- Functionalization : Phenol-bearing cryptophanes undergo nucleophilic substitution with this compound to introduce six ester groups. Hydrolysis converts esters to carboxylic acids, enabling water solubility (Figure 34 in ).
- Applications : Solubilized cryptophanes are used in molecular encapsulation studies (e.g., xenon hosting for MRI contrast agents) .
[Advanced] What pharmacological applications have been demonstrated for this compound-derived compounds in CNS research?
- 5-HT₁A receptor agonists : this compound-derived esters (e.g., compound 3 ) show enantiomer-specific activity. The (S)-enantiomer exhibits high affinity (pKᵢ = 8.14) and efficacy (%E_max = 92) in forced swim tests (FST), suggesting antidepressant potential. Chiral HPLC is essential for isolating active enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
